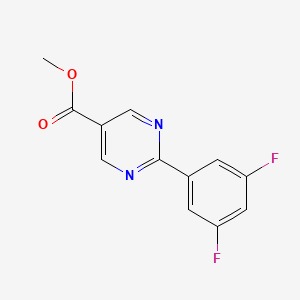
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is a chemical compound with a complex structure that belongs to the class of naphthalenes This compound is characterized by its octahydro configuration, which means it is fully hydrogenated, and it contains two methyl groups at positions 4 and 7, as well as a carbonitrile group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile can be achieved through several synthetic routes One common method involves the hydrogenation of a precursor naphthalene compound under high pressure and temperature in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion of the precursor to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用機序
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonitrile group can form hydrogen bonds or other interactions with active sites, leading to modulation of biological pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
類似化合物との比較
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar naphthalene core but differ in the number and position of methyl groups and functional groups.
Naphthalene derivatives: Compounds such as 1,2,3,4,5,6,7,8-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-naphthalene share structural similarities but have different substituents.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications. Its fully hydrogenated naphthalene core also contributes to its stability and versatility in various chemical reactions.
特性
CAS番号 |
94386-57-9 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
4,7-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-9-3-4-13-10(2)6-11(8-14)7-12(13)5-9/h9-11H,3-7H2,1-2H3 |
InChIキー |
YEVCTGOJOVCQBE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)CC(CC2C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


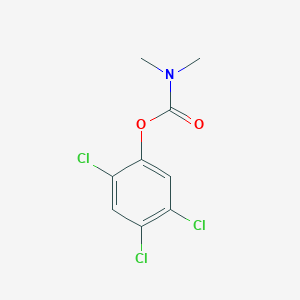
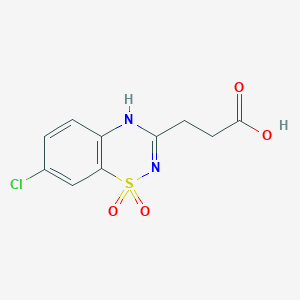
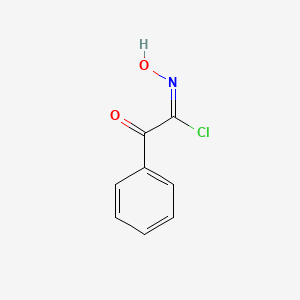
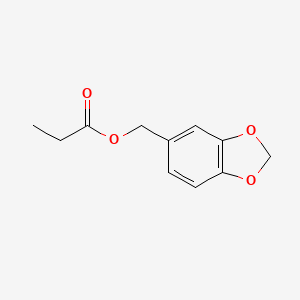
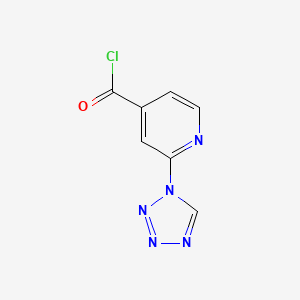
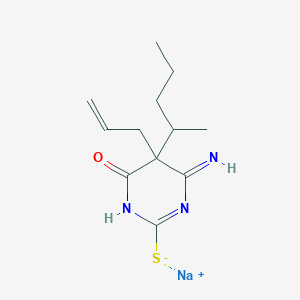
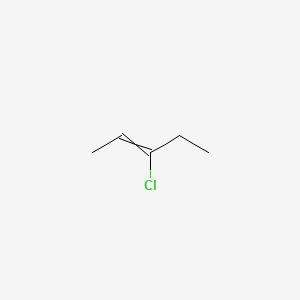
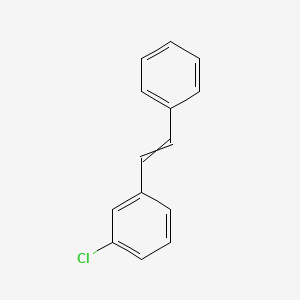


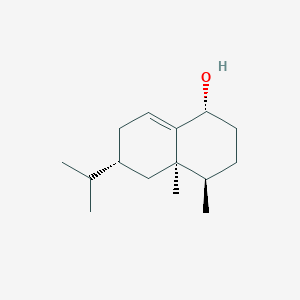
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
